molecular formula C11H7N3O3 B8401638 2-(3-Methyl[1,2,4]oxadiazol-5-yl)isoindol-1,3-dione

2-(3-Methyl[1,2,4]oxadiazol-5-yl)isoindol-1,3-dione

Cat. No. B8401638
M. Wt: 229.19 g/mol
InChI Key: JKETXHBORGSNMO-UHFFFAOYSA-N
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Patent
US07396958B2

Procedure details

To 4.4 g of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride in 20 ml of pyridine are added 1.48 g of acetamidoxime, and the mixture is refluxed for 1 hour. The reaction medium is concentrated and taken up in ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on a column of silica gel, eluting with a 7/3 (v/v) toluene/ethyl acetate mixture to give 1.2 g of expected product.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12]C(Cl)=O.[C:16](=[N:19][OH:20])([NH2:18])[CH3:17]>N1C=CC=CC=1>[CH3:17][C:16]1[N:18]=[C:12]([N:3]2[C:4](=[O:11])[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:2]2=[O:1])[O:20][N:19]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC(=O)Cl
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(N)=NO
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with a 7/3 (v/v) toluene/ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=N1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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